molecular formula C10H12O2 B13431997 Phenol, 2-methoxy-3-(2-propenyl)- CAS No. 1941-12-4

Phenol, 2-methoxy-3-(2-propenyl)-

Cat. No.: B13431997
CAS No.: 1941-12-4
M. Wt: 164.20 g/mol
InChI Key: HKHVWTUGAJEQNP-UHFFFAOYSA-N
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Description

3-Allylguaiacol, also known as 3-Allyl-2-methoxyphenol, is a phenolic compound with the molecular formula C10H12O2. It is a derivative of guaiacol and is characterized by the presence of an allyl group attached to the aromatic ring. This compound is known for its aromatic properties and is found in various essential oils, including clove oil.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allylguaiacol can be achieved through several methods. One common approach involves the partial demethylation of 1-allyl-2,3-dimethoxybenzene. This process includes the following steps:

Industrial Production Methods: Industrial production of 3-Allylguaiacol typically involves the extraction from essential oils, such as clove oil, where it is present in significant concentrations. The extraction process includes steam distillation followed by purification steps to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Allylguaiacol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Allylguaiacol has a wide range of applications in scientific research:

Mechanism of Action

3-Allylguaiacol is similar to other phenolic compounds such as eugenol and guaiacol:

Comparison with Similar Compounds

  • Eugenol
  • Guaiacol
  • Chavibetol

3-Allylguaiacol stands out due to its unique combination of an allyl group and a methoxy group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1941-12-4

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-methoxy-3-prop-2-enylphenol

InChI

InChI=1S/C10H12O2/c1-3-5-8-6-4-7-9(11)10(8)12-2/h3-4,6-7,11H,1,5H2,2H3

InChI Key

HKHVWTUGAJEQNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1O)CC=C

Origin of Product

United States

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